molecular formula C3H5O2- B1217596 Propionate CAS No. 72-03-7

Propionate

Cat. No.: B1217596
CAS No.: 72-03-7
M. Wt: 73.07 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-M
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Description

Propionate, also known as propionic acid, is a short-chain fatty acid with the chemical formula CH₃CH₂COOH. It is a colorless, oily liquid with a pungent odor, often described as resembling sweat or cheese. This compound is naturally produced in the human gut through microbial fermentation of dietary fibers and is also found in various essential oils. It plays a significant role in human health by regulating appetite, maintaining glucose levels, and reducing inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propionate can be synthesized through several methods:

    Esterification: Propionic acid can react with alcohols in the presence of a strong acid catalyst, such as sulfuric acid, to form esters like ethyl this compound. .

    Fermentation: Microbial fermentation of carbohydrates can produce propionic acid.

Industrial Production Methods:

Chemical Reactions Analysis

Propionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Sulfuric acid for esterification reactions.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Propanol.

    Substitution: Esters like ethyl this compound.

Scientific Research Applications

Propionate has a wide range of applications in scientific research:

Mechanism of Action

Propionate is often compared with other short-chain fatty acids, such as acetate and butyrate:

    Acetate (CH₃COOH): Acetate is the most abundant short-chain fatty acid in the gut and is used as a substrate for cholesterol and fatty acid synthesis.

    Butyrate (CH₃CH₂CH₂COOH): Butyrate is known for its role as an energy source for colonocytes and its anticarcinogenic properties.

Uniqueness of this compound:

Comparison with Similar Compounds

  • Acetate
  • Butyrate
  • Lactate

Biological Activity

Propionate, a short-chain fatty acid (SCFA) produced primarily in the gut through the fermentation of dietary fibers by gut microbiota, has garnered considerable attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immune modulation, and potential therapeutic applications in inflammation and cancer.

This compound (C3H6O2) is a three-carbon SCFA that plays a crucial role in human metabolism. It is primarily generated from the fermentation of dietary fibers by gut microbiota, particularly species such as Bacteroides and Faecalibacterium . this compound is absorbed into the bloodstream and can influence various physiological processes.

2. Antimicrobial Properties

Recent studies have highlighted this compound's antimicrobial activity against a range of pathogens, including:

  • Bacteria : this compound has been shown to inhibit the growth of multi-drug resistant strains such as Staphylococcus aureus, Escherichia coli, and Salmonella Typhimurium .
  • Fungi : It also exhibits antifungal properties against Candida albicans .

Table 1: Antimicrobial Efficacy of this compound

PathogenTypeEffect of this compound
Staphylococcus aureusBacteriaGrowth inhibition
Escherichia coliBacteriaGrowth inhibition
Salmonella TyphimuriumBacteriaPreserved colonization resistance
Candida albicansFungiGrowth inhibition

The mechanism underlying these antimicrobial effects includes the disruption of pH homeostasis and direct inhibition of pathogen growth via metabolic interference .

3. Immune Modulation

This compound plays a significant role in modulating immune responses. It has been shown to:

  • Inhibit Pro-inflammatory Cytokines : this compound reduces the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) by downregulating histone deacetylase activity and inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
  • Promote Regulatory T Cell Activity : this compound enhances the ratio of regulatory T cells (Tregs) to T helper 17 (TH17) cells, which is crucial for maintaining immune balance and preventing autoimmunity .

Table 2: Immune Modulatory Effects of this compound

Immune FunctionEffect of this compound
Cytokine SecretionDecreased IL-6 and IFN-γ
T Cell ActivationInhibition of CD4+ TH cell activation
Treg/TH17 RatioIncreased Treg population

4.1 Inflammation

This compound's anti-inflammatory properties suggest its potential as a therapeutic agent in inflammatory diseases. Studies indicate that this compound can mitigate inflammation by inhibiting nitric oxide synthase (iNOS) expression in macrophages, thereby reducing nitric oxide production .

4.2 Cancer

Emerging research indicates that this compound may play a role in cancer prevention and treatment. For instance, it has been shown to reduce the proliferation of liver cancer cells through activation of free fatty acid receptor 2 (FFA2), which is linked to decreased cell growth via cAMP-dependent pathways .

Table 3: Therapeutic Applications of this compound

ConditionMechanismPotential Outcome
Inflammatory DiseasesInhibition of iNOSReduced inflammation
CancerActivation of FFA2Decreased tumor cell proliferation

5. Case Studies and Research Findings

Several case studies have reinforced this compound's biological significance:

  • A study demonstrated that this compound derived from gut microbiota enhances intestinal barrier function, promoting epithelial integrity and reducing systemic inflammation .
  • Another investigation found that dietary supplementation with this compound improved metabolic health markers in obese individuals by modulating gut microbiota composition and enhancing insulin sensitivity .

Properties

CAS No.

72-03-7

Molecular Formula

C3H5O2-

Molecular Weight

73.07 g/mol

IUPAC Name

propanoate

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-M

SMILES

CCC(=O)[O-]

Canonical SMILES

CCC(=O)[O-]

Key on ui other cas no.

72-03-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
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Synthesis routes and methods II

Procedure details

The above compounds can be synthesized by the methods described in Japanese Patent Application Laid-Open Nos. 192794/1988 and 131193/1989. That is, 14α-hydroxy-4-androstene-3,6,17-trione is synthesized from 6β,14α-dihydroxy-4-androstene-3,17-dione according to an ordinary oxidation reaction (for example, Jones' oxidation reaction) and then is reacted with propionic anhydride or benzoyl chloride to obtain a propionate or a benzoate.
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6β,14α-dihydroxy-4-androstene-3,17-dione
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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

Fresh sausage was prepared as in Example 1 and was treated with either sodium lactate at 0.38% or sodium propionate at 0.30% which resulted in equivalent concentrations of lactate and propionate. These samples were stored at 5° and evaluated for total aerobic count and Gram-negative count.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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